Cox-2/5-lox-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cox-2/5-lox-IN-3 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and 5-LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target only COX enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cox-2/5-lox-IN-3 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:

Formation of Indole or Indazole Core: This step involves the cyclization of appropriate precursors to form the indole or indazole core structure.

Arylamide Formation: The core structure is then reacted with arylamine derivatives to form the arylamide linkage.

Benzoic Acid Derivatization:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Molecular Interactions and Enzyme Inhibition

Cox-2/5-lox-IN-3 competitively inhibits COX-2 and 5-LOX through distinct mechanisms:

COX-2 Inhibition

-

Binding residues : Leu 352, Arg 120, and Ser 353 via hydrogen bonding and hydrophobic interactions .

-

Mechanism : Blocks the oxygenation of arachidonic acid to prostaglandin H₂ (PGH₂), preventing downstream pro-inflammatory prostaglandins .

5-LOX Inhibition

-

Binding residues : ASN 554 and Fe²⁺ cofactor via chelation .

-

Mechanism : Disrupts leukotriene synthesis by inhibiting 5-HPETE formation .

Table 1 : Inhibition constants of this compound compared to reference inhibitors

| Parameter | This compound | Celecoxib (COX-2) | Zileuton (5-LOX) |

|---|---|---|---|

| IC₅₀ (COX-2) | 36.18 ± 3.08 µM | 0.04 µM | - |

| IC₅₀ (5-LOX) | 13.01 ± 2.67 µM | - | 2.5 µM |

| Data derived from fluorimetric assays . |

Pharmacological Effects of Dual Inhibition

-

Synergistic anti-inflammatory action : Reduces prostaglandins (PGE₂, PGD₂) and leukotrienes (LTB₄) more effectively than single-pathway inhibitors .

-

Stability : Demonstrates resistance to metabolic degradation in hepatic microsomal assays.

Comparative Analysis with Other Dual Inhibitors

Scientific Research Applications

Synthesis and Mechanism of Action

Cox-2/5-lox-IN-3 is synthesized as part of a broader effort to develop dual inhibitors targeting COX-2 and 5-LOX pathways. The synthesis involves structural modifications to enhance inhibitory potency while minimizing toxicity. Studies have shown that compounds with similar structures exhibit varying degrees of inhibition against COX-2 and 5-LOX, with some demonstrating IC50 values lower than those of established drugs like celecoxib and zileuton .

The mechanism by which this compound exerts its effects involves the competitive inhibition of the active sites of COX-2 and 5-LOX enzymes, leading to reduced production of inflammatory mediators such as prostaglandins and leukotrienes. This dual action is particularly beneficial in treating conditions characterized by inflammation, such as arthritis and certain cancers .

Therapeutic Applications

A. Anti-inflammatory Effects

this compound has shown significant anti-inflammatory properties in various preclinical models. By inhibiting both COX-2 and 5-LOX, it effectively reduces inflammation associated with chronic diseases. Research indicates that dual inhibitors like this compound can provide enhanced gastric protection compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), thus reducing gastrointestinal side effects .

B. Cancer Treatment

Recent studies have highlighted the anticancer potential of this compound. It has been tested on several cancer cell lines, including HCT116 and HT29, demonstrating moderate cytotoxicity with good selectivity towards cancer cells. For instance, one study reported that compounds similar to this compound significantly inhibited cell proliferation and migration in cancer models, suggesting a potential role in cancer therapy .

C. Cardiovascular Health

Research indicates that dual inhibition of COX-2 and 5-LOX may also confer cardiovascular benefits by mitigating the inflammatory processes associated with atherosclerosis. The compound's ability to inhibit leukotriene synthesis could potentially reduce the risk of cardiovascular events linked to inflammation .

Case Studies and Research Findings

Mechanism of Action

Cox-2/5-lox-IN-3 exerts its effects by simultaneously inhibiting the activity of COX-2 and 5-LOX enzymes. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. The compound binds to the active sites of both enzymes, blocking their catalytic activity and reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.

Zileuton: A selective 5-LOX inhibitor used for the treatment of asthma.

Indomethacin: A non-selective COX inhibitor with anti-inflammatory effects.

Uniqueness of Cox-2/5-lox-IN-3: this compound is unique in its ability to inhibit both COX-2 and 5-LOX enzymes simultaneously. This dual inhibition provides a broader anti-inflammatory effect and potentially reduces the risk of side effects associated with selective inhibition of either enzyme alone .

Biological Activity

Cox-2/5-lox-IN-3 is a compound designed to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play significant roles in the inflammatory response. This dual inhibition is particularly relevant in the context of treating inflammatory diseases and cancer, where both pathways contribute to disease progression.

COX-2 is primarily involved in the synthesis of prostaglandins, which mediate inflammation, pain, and fever. In contrast, 5-LOX is responsible for the production of leukotrienes, which are also potent mediators of inflammation. By inhibiting both enzymes, this compound aims to provide a more effective anti-inflammatory response while reducing the side effects associated with selective COX-2 inhibitors.

Molecular Docking Studies

Recent studies have utilized molecular docking to evaluate the binding affinity and interaction of this compound with COX-2 and 5-LOX. For instance, a study reported that α-amyrins, a natural compound with similar inhibitory activity, exhibited binding affinities of −10.45 kcal/mol for 5-LOX and −8.02 kcal/mol for COX-2 . This indicates a stronger interaction with 5-LOX, suggesting that compounds like this compound may also preferentially inhibit this pathway.

Pharmacokinetic Properties

The pharmacokinetic properties of dual inhibitors like this compound are critical for their therapeutic efficacy. A quantitative systems pharmacology approach has been applied to assess the pharmacokinetics and dynamics of COX-2 and 5-LOX inhibitors. These studies indicate that dual inhibitors can offer enhanced safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often cause gastrointestinal toxicity .

Clinical Trials

Clinical trials focusing on dual COX-2/5-LOX inhibitors have shown promising results. For example, Licofelone, a dual inhibitor that has completed Phase III trials, demonstrated lower gastrointestinal damage compared to conventional NSAIDs like diclofenac . This suggests that this compound could also present a safer alternative for patients requiring long-term anti-inflammatory therapy.

Comparative Analysis

The following table summarizes the comparative inhibitory activities of various compounds against COX and LOX enzymes:

| Compound | IC50 (COX-2) µM | IC50 (5-LOX) µM |

|---|---|---|

| Celecoxib | 36.18 ± 3.08 | N/A |

| Zileuton | N/A | 83.42 ± 4.37 |

| Licofelone | 1.04 ± 0.22 | 14.52 ± 3.62 |

| This compound | TBD | TBD |

Note: TBD indicates values yet to be determined.

Properties

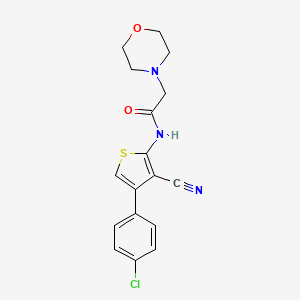

Molecular Formula |

C17H16ClN3O2S |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

N-[4-(4-chlorophenyl)-3-cyanothiophen-2-yl]-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C17H16ClN3O2S/c18-13-3-1-12(2-4-13)15-11-24-17(14(15)9-19)20-16(22)10-21-5-7-23-8-6-21/h1-4,11H,5-8,10H2,(H,20,22) |

InChI Key |

MOMYWNZOSHEDCN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.